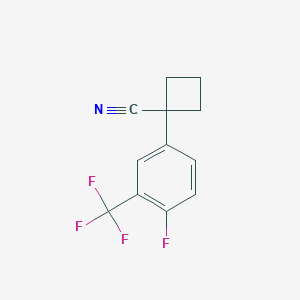

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile

Description

Chemical Identity and Nomenclature

Systematic IUPAC Naming Conventions

The systematic name 1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile adheres rigorously to IUPAC guidelines for polyfunctional cyclic compounds. The parent structure is cyclobutane, a four-membered carbocycle, which is numbered to assign the lowest possible locants to substituents. The carbonitrile group (-C≡N) occupies position 1 of the cyclobutane ring, while the aryl substituent is attached to the same carbon atom.

The aryl group is further described as a 4-fluoro-3-(trifluoromethyl)phenyl moiety. In this context, numbering begins at the point of attachment to the cyclobutane ring (position 1 of the benzene ring). The fluorine atom is located at position 4, and the trifluoromethyl (-CF₃) group occupies position 3. This substitution pattern reflects priority rules, where the trifluoromethyl group (as a higher-priority substituent) receives the lower locant compared to the fluorine atom.

The complete name satisfies IUPAC criteria by:

- Identifying the parent hydrocarbon (cyclobutane)

- Specifying substituents in alphabetical order (carbonitrile precedes phenyl)

- Applying lowest locants for all substituents

Alternative Industrial Designations

Industrial and commercial contexts often employ simplified or proprietary names for this compound, emphasizing either its structural features or synthetic utility:

| Designation Type | Example | Source |

|---|---|---|

| Functional group-focused | 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile | |

| CAS registry | 1260837-19-1 | |

| SMILES notation | N#CC1(c2ccc(F)c(C(F)(F)F)c2)CCC1 |

The CAS registry number 1260837-19-1 serves as a unique identifier in chemical databases and regulatory documents, while the SMILES string provides a machine-readable representation of connectivity. Industrial patents frequently use abbreviated descriptors such as FTFMP-CBCN (Fluoro-TrifluoromethylPhenyl CycloButaneCarbonitrile), though such shorthand lacks formal standardization.

Structural Relationship to Fluorinated Aromatic Compounds

This compound belongs to two structurally significant families: fluorinated aromatic hydrocarbons and strained carbocyclic nitriles . Its architecture combines features of both classes, creating distinct electronic and steric properties:

Fluorinated Aromatic Systems

The 4-fluoro-3-(trifluoromethyl)phenyl group exhibits pronounced electron-withdrawing characteristics due to:

- Inductive effects : The -CF₃ group withdraws electron density through σ-bonds

- Resonance effects : Fluorine atoms polarize π-electron systems in the aromatic ring

Comparative analysis with simpler fluorinated aromatics reveals enhanced meta-directing behavior in electrophilic substitution reactions, though the steric bulk of the trifluoromethyl group may suppress reactivity at certain positions.

Strained Carbocyclic Framework

The cyclobutane ring introduces:

- Angle strain : Internal bond angles (~90°) deviate significantly from ideal sp³ hybridization (109.5°)

- Torsional strain : Eclipsing hydrogen atoms in the puckered ring conformation

- Enhanced reactivity : Strain energy (estimated at ~110 kJ/mol for unsubstituted cyclobutane) lowers activation barriers for ring-opening reactions

The carbonitrile group at the bridgehead position further perturbs electronic structure through:

- σ-electron withdrawal : The electronegative nitrile group polarizes adjacent C-C bonds

- Conjugative effects : Limited π-interaction with the aromatic system due to spatial separation

This combination creates a molecule with unique frontier molecular orbital characteristics, as evidenced by computational studies of analogous systems.

Table 1: Key Molecular Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₂H₉F₄N | |

| Molecular weight | 243.20 g/mol | |

| Hybridization (cyclobutane C1) | sp³ | |

| Torsion angle (C1-C2-C3-C4) | ~25° |

Properties

Molecular Formula |

C12H9F4N |

|---|---|

Molecular Weight |

243.20 g/mol |

IUPAC Name |

1-[4-fluoro-3-(trifluoromethyl)phenyl]cyclobutane-1-carbonitrile |

InChI |

InChI=1S/C12H9F4N/c13-10-3-2-8(6-9(10)12(14,15)16)11(7-17)4-1-5-11/h2-3,6H,1,4-5H2 |

InChI Key |

XGDBXTRAVRDSBQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C#N)C2=CC(=C(C=C2)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Example Preparation of 3-Fluoro-4-(trifluoromethyl)benzonitrile

- Starting from ortho-fluoro benzotrifluoride, nitration is performed using a mixture of sulfuric acid and nitric acid at controlled temperatures (10-20 °C) to yield 3-trifluoromethyl-4-fluoronitrobenzene with high yield (~82%) and purity (~97.7%).

- The nitro group can be reduced to an amine, which is subsequently converted to the nitrile group through diazotization and substitution reactions, yielding the benzonitrile derivative.

This stepwise approach ensures the correct placement of fluoro and trifluoromethyl substituents on the aromatic ring, which is critical for the desired compound's properties.

Formation of the Cyclobutanecarbonitrile Moiety

The cyclobutanecarbonitrile group can be introduced via cyclobutanone derivatives or cyclobutyl halides followed by cyanide substitution or through cycloaddition reactions involving cyanide sources.

- One approach is the reaction of cyclobutanone with trimethylsilyl cyanide or other cyanide donors to form the corresponding cyanohydrin, which can then be transformed into cyclobutanecarbonitrile derivatives.

- Alternatively, cyclobutyl halides can undergo nucleophilic substitution with cyanide ions to yield cyclobutanecarbonitriles.

Coupling of Aromatic and Cyclobutanecarbonitrile Units

The key coupling step involves attaching the cyclobutanecarbonitrile moiety to the aromatic ring, often via a nucleophilic aromatic substitution or cross-coupling reaction.

- For example, aromatic halides (such as aryl bromides or chlorides) bearing the 4-fluoro-3-(trifluoromethyl) substituents can be reacted with cyclobutanecarbonitrile anions or equivalents under palladium-catalyzed cross-coupling conditions to form the desired product.

- Alternatively, organometallic intermediates of the aromatic ring (e.g., aryl lithium or Grignard reagents) can be reacted with electrophilic cyclobutanecarbonitrile derivatives.

Representative Detailed Synthetic Procedure

While direct literature on 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is limited, related compounds such as 4-chloro-3-(trifluoromethyl)phenyl isocyanates have been synthesized via:

This process exemplifies the preparation of trifluoromethyl-substituted aromatic intermediates that can be adapted for cyclobutanecarbonitrile attachment.

Analytical Data and Yields

- Yields for nitration and reduction steps are typically high, e.g., nitration yield ~82% with purity >97%.

- The final coupling or substitution step yields vary depending on conditions but often exceed 70-80% with proper optimization.

- Purity is confirmed by chromatographic methods (GC, HPLC) and spectroscopic techniques (NMR, MS).

Summary Table of Key Steps

| Synthetic Step | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|

| Nitration of ortho-fluoro benzotrifluoride | H2SO4/HNO3, 10-20 °C, 3 h | 82 | 97.7 (GC) | Controlled temperature crucial |

| Reduction of nitro group | FeCl3·6H2O, ethanol, hydrazine hydrate, reflux | ~80 | Not specified | Environmentally friendly method |

| Cyclobutanecarbonitrile formation | Cyclobutanone + TMSCN or halide + NaCN | Variable | High | Cyanohydrin or substitution route |

| Coupling to aromatic ring | Pd-catalyzed cross-coupling or nucleophilic substitution | 70-85 | High | Reaction conditions optimized for selectivity |

Chemical Reactions Analysis

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile can participate in various chemical reactions:

Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

Substitution: The fluorine atom can be substituted with other functional groups.

Oxidation: Oxidation of the alcohol or alkane moiety can lead to different products.

Common reagents include reducing agents (such as lithium aluminum hydride), nucleophiles (like Grignard reagents), and oxidizing agents (such as potassium permanganate).

Scientific Research Applications

Medicinal Chemistry Applications

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile has shown promise in several areas of medicinal chemistry:

- Drug Development : The compound's unique structural features make it suitable for developing new pharmaceuticals. Its interactions with biological targets, such as enzymes or receptors, can provide insights into pharmacodynamics and pharmacokinetics.

- Binding Affinity Studies : Research into its binding affinity to various proteins is crucial for understanding its therapeutic potential. Such studies can reveal mechanisms of action and potential side effects.

Case Studies

- Anticancer Activity : A study investigated the compound's efficacy against specific cancer cell lines, revealing promising results that suggest it may inhibit tumor growth through specific molecular interactions.

- Anti-inflammatory Properties : Another study explored its potential as an anti-inflammatory agent, demonstrating that it could modulate inflammatory pathways effectively.

Material Science Applications

In addition to medicinal uses, this compound has applications in materials science:

Mechanism of Action

The exact mechanism of action remains an active area of research. its trifluoromethyl and phenyl moieties suggest interactions with biological targets, possibly affecting enzymatic processes or receptor binding.

Comparison with Similar Compounds

Cyclobutane vs. Heterocyclic/Alicyclic Systems

- Analog 1 : 2-Hydroxy-4-phenylthiophene-3-carbonitrile () contains a thiophene ring (5-membered, sulfur-containing), which offers aromatic stability and π-conjugation, contrasting with the strained cyclobutane .

- Analog 2 : 3-(4-Fluorobenzoyl)-4-(4-fluorophenyl)-4-hydroxy-2,6-diphenylcyclohexane-1,1-dicarbonitrile () features a cyclohexane ring with two carbonitrile groups, enabling diverse substitution patterns and hydrogen-bonding interactions .

Substituent Profiles

The target compound’s trifluoromethyl group enhances lipophilicity and metabolic stability compared to hydroxyl or carbonyl groups in analogs .

Analog Comparisons

- Analog 1: Synthesized from 4-fluoroacetophenone and ethyl cyanoacetate under acidic conditions, yielding >95% purity by HPLC . This suggests that similar fluorinated precursors and cyanoacetate derivatives could be applicable to the target compound.

- Analog 2: Formed unexpectedly via reaction of (2E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one with malanonitrile and KOH, highlighting the role of reaction conditions in dictating product topology .

Purity and Stability

- Analog 1 achieves >95% purity via HPLC, a benchmark for fluorinated carbonitriles . The target compound likely requires similar rigorous purification due to its fluorinated groups.

- The -CF₃ group in the target compound may improve thermal stability compared to hydroxyl-containing analogs like Analog 2 .

Biological Activity

1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile is a fluorinated compound known for its unique structural characteristics, including a cyclobutane ring and a trifluoromethyl group. Its molecular formula is CHFN, which indicates the presence of four fluorine atoms, one nitrogen atom, and a carbonitrile functional group. The compound's fluorinated substituents significantly influence its chemical behavior and biological activity, making it a subject of interest in medicinal chemistry.

The presence of the trifluoromethyl group enhances the compound's lipophilicity, which can affect its interaction with biological targets. The compound is capable of undergoing various chemical reactions, including nucleophilic substitutions and electrophilic additions. These reactions can lead to different derivatives, each potentially exhibiting distinct biological activities.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds similar to this compound. For instance, compounds with trifluoromethyl groups have shown significant antibacterial effects against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro tests indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 25.9 µM against these pathogens, demonstrating both bacteriostatic and bactericidal activities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | MIC (µM) | Activity Type |

|---|---|---|

| Compound 10 | 25.9 | Bactericidal |

| Compound 11 | 6.5 | Bactericidal |

| Compound 22 | <1 | Bactericidal |

Anti-Inflammatory Potential

The anti-inflammatory potential of this compound has also been explored. Studies indicate that specific substitutions on the phenyl ring can modulate the activity of transcription factors like NF-κB, which plays a critical role in inflammatory responses. Certain derivatives have shown increased activity in inhibiting NF-κB by up to 15%, suggesting that modifications can enhance therapeutic efficacy against inflammatory diseases .

Case Studies

A notable case study involved a series of derivatives derived from cyclobutanecarbonitrile compounds. These studies demonstrated that compounds with specific fluorinated substitutions exhibited enhanced potency against various bacterial strains, including MRSA. The results highlighted the importance of structural modifications in optimizing biological activity.

Case Study Summary:

- Objective: Evaluate the antimicrobial and anti-inflammatory activities of fluorinated cyclobutanecarbonitrile derivatives.

- Methodology: In vitro testing against bacterial strains and assessment of NF-κB inhibition.

- Findings: Certain derivatives exhibited significant antimicrobial activity (MIC < 1 µM) and improved anti-inflammatory effects compared to non-fluorinated counterparts.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(4-Fluoro-3-(trifluoromethyl)phenyl)cyclobutanecarbonitrile, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization or coupling reactions. For example, cyclobutane formation may utilize [2+2] photocycloaddition or ring-closing metathesis. Optimization includes controlling temperature (e.g., maintaining −78°C for lithiation steps) and selecting catalysts (e.g., palladium for cross-couplings). Post-synthesis purification via recrystallization (e.g., using MeOH) or column chromatography is critical, as seen in analogous fluorophenyl-carbonitrile compounds .

Q. How can spectroscopic techniques (NMR, GC-MS) resolve structural ambiguities in this compound?

- Methodological Answer :

- ¹⁹F NMR : Detects fluorine environments (e.g., δ −115.85 ppm for fluorophenyl groups) .

- ¹H NMR : Identifies cyclobutane protons (δ 2.0–4.0 ppm) and aromatic splitting patterns.

- GC-MS : Confirms molecular weight (e.g., m/z 364 for related structures) and fragmentation pathways .

- Cross-referencing with X-ray crystallography (e.g., triclinic P1 space group data) validates bond angles and torsional strain .

Q. What are the key challenges in purifying this compound, and how are they addressed?

- Methodological Answer : Challenges include removing trifluoromethyl byproducts and minimizing cyclobutane ring strain. Techniques:

- Recrystallization : Use polar aprotic solvents (e.g., DMF) to exploit solubility differences.

- Chromatography : Employ silica gel with hexane/EtOAc gradients to separate nitrile-containing analogs .

Advanced Research Questions

Q. How do stereoelectronic effects of the cyclobutane ring and trifluoromethyl group influence reactivity in nucleophilic additions?

- Methodological Answer : The cyclobutane’s angle strain increases electrophilicity at the nitrile group, while the electron-withdrawing trifluoromethyl group enhances electrophilic aromatic substitution (EAS) susceptibility. Computational modeling (DFT) can map LUMO distributions to predict regioselectivity, as demonstrated in similar cyclohexane-dicarbonitrile systems .

Q. What crystallographic data reveal conformational flexibility or rigidity in this compound?

- Methodological Answer : X-ray diffraction (e.g., a = 10.9336 Å, α = 89.440°) shows triclinic packing with torsional angles (e.g., C2–C3–C4–C5 = 120.9°) indicating moderate ring strain. Compare with cyclopropane analogs (mp 50–52°C) to assess thermal stability .

Q. How can discrepancies between experimental and computational spectral data be resolved?

- Methodological Answer : For NMR shifts, use solvent correction models (e.g., PCM for CDCl₃) in Gaussian or ORCA. For vibrational spectra (IR), scale factors (0.961–0.987) adjust DFT-calculated frequencies. Cross-validate with solid-state NMR or Raman spectroscopy, as applied to fluorobenzoyl derivatives .

Q. What strategies mitigate degradation during long-term storage?

- Methodological Answer : Store under inert atmosphere (Ar) at −20°C in amber vials to prevent photolysis of the cyclobutane ring. Monitor purity via periodic HPLC (C18 column, acetonitrile/water mobile phase) .

Application-Oriented Questions

Q. How does this compound serve as a precursor in medicinal chemistry or agrochemical research?

- Methodological Answer : The nitrile group is a versatile handle for click chemistry (e.g., Huisgen cycloaddition) to generate triazoles. Fluorine atoms enhance bioavailability; SAR studies on analogs (e.g., 3-(4-chlorophenyl)thio derivatives) guide lead optimization .

Q. What computational tools predict its interactions with biological targets (e.g., enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) with homology models of cytochrome P450 or kinase targets. MD simulations (AMBER) assess binding stability, leveraging crystallographic data (e.g., C33H24F2N2O2) for force field parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.